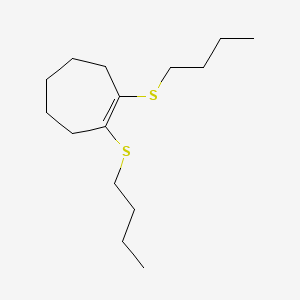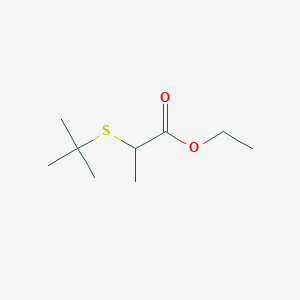![molecular formula C20H24O2 B14348177 [1,1'-Biphenyl]-2-YL octanoate CAS No. 92449-30-4](/img/structure/B14348177.png)
[1,1'-Biphenyl]-2-YL octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-YL octanoate: is an organic compound that belongs to the ester family. It is formed by the esterification of octanoic acid with [1,1’-Biphenyl]-2-ol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-YL octanoate typically involves the esterification reaction between [1,1’-Biphenyl]-2-ol and octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-2-ol} + \text{octanoic acid} \xrightarrow{\text{acid catalyst}} \text{[1,1’-Biphenyl]-2-YL octanoate} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-YL octanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-YL octanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in [1,1’-Biphenyl]-2-YL octanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in [1,1’-Biphenyl]-2-YL octanoate can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of [1,1’-Biphenyl]-2-YL octanol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenyl]-2-YL octanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, [1,1’-Biphenyl]-2-YL octanoate is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of ester bonds.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bond can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-YL octanoate is used as a plasticizer in the production of polymers. It enhances the flexibility and durability of plastic materials.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-YL octanoate primarily involves the hydrolysis of its ester bond. In the presence of esterases or under acidic or basic conditions, the ester bond is cleaved to yield [1,1’-Biphenyl]-2-ol and octanoic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved in its action include the esterases and lipases that catalyze the hydrolysis reaction.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-2-YL acetate: Similar in structure but with a shorter acyl chain.
[1,1’-Biphenyl]-2-YL butyrate: Another ester with a different acyl chain length.
[1,1’-Biphenyl]-2-YL hexanoate: Similar ester with a medium-length acyl chain.
Uniqueness: [1,1’-Biphenyl]-2-YL octanoate is unique due to its longer acyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
92449-30-4 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(2-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-16-20(21)22-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3 |
Clé InChI |
AZHYKFFRGBHXSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)


![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)

![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
